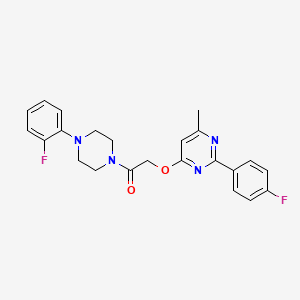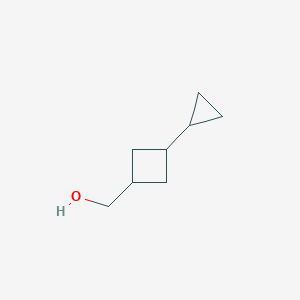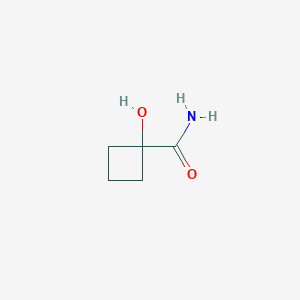
N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide, commonly known as MP-10, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a synthetic compound that was first synthesized in 2007 and has since been studied extensively due to its potential as a therapeutic agent. The purpose of
Mécanisme D'action
The mechanism of action of MP-10 involves the inhibition of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, MP-10 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, MP-10 has been shown to inhibit the growth of blood vessels, which could make it useful in the treatment of diseases such as macular degeneration. Additionally, MP-10 has been shown to have an effect on the immune system, which could make it useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MP-10 as a research tool is its specificity for HSP90. This allows researchers to study the function of HSP90 and its associated proteins in a controlled manner. However, one limitation of MP-10 is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Orientations Futures
There are a number of potential future directions for research on MP-10. One area of interest is the development of more potent analogs of MP-10 that could be used in cancer treatment. Additionally, researchers are interested in studying the effects of MP-10 on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in studying the effects of MP-10 on the immune system, particularly in the context of cancer immunotherapy.
Méthodes De Synthèse
The synthesis of MP-10 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with N-methylpiperazine to form 4-chloro-3-nitrobenzoyl-N-methylpiperazine. This intermediate is then reacted with sodium methoxide to form N-methyl-4-(methoxycarbonyl)piperazin-1-yl)-3-nitrobenzamide. The final step involves the reaction of this intermediate with prop-2-enoyl chloride and sodium hydride to produce MP-10.
Applications De Recherche Scientifique
MP-10 has been studied extensively for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, MP-10 has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-15(20)17-13-6-4-12(5-7-13)16(21)18-14-8-10-19(11-9-14)24(2,22)23/h3-7,14H,1,8-11H2,2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPIVFPPFXFMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methylsulfonylpiperidin-4-yl)-4-(prop-2-enoylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{6-[(4-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2825758.png)


![2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2825762.png)

![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2825766.png)


![3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B2825771.png)

![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2825774.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-chloropyridine](/img/structure/B2825778.png)
